3,3'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
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Overview
Description
The compound “{3-[9-(3-Dimethylamino-propyl)-2,7-bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-fluoren-9-yl]-propyl}-dimethyl-amine” is a complex organic molecule featuring a fluorenyl core substituted with dimethylamino-propyl and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{3-[9-(3-Dimethylamino-propyl)-2,7-bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-fluoren-9-yl]-propyl}-dimethyl-amine” typically involves multi-step organic reactions. The key steps include:
Formation of the Fluorenyl Core: The fluorenyl core can be synthesized through Friedel-Crafts acylation followed by cyclization.
Introduction of Dioxaborolan Groups: The dioxaborolan groups are introduced via Suzuki coupling reactions, which involve the reaction of boronic acids with halogenated fluorenes in the presence of a palladium catalyst.
Attachment of Dimethylamino-Propyl Group: The dimethylamino-propyl group is attached through nucleophilic substitution reactions, where a suitable leaving group on the fluorenyl core is replaced by the dimethylamino-propyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki coupling reactions using efficient palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino-propyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorenyl core, potentially converting it to dihydrofluorene derivatives.
Substitution: The dioxaborolan groups can participate in substitution reactions, such as halogenation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylamino-propyl group.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or alkylated fluorenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology
In biological research, the compound can be used as a fluorescent probe due to its fluorenyl core, which exhibits strong fluorescence. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, the compound’s ability to interact with biological molecules makes it a candidate for drug development. Its derivatives could potentially act as inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of “{3-[9-(3-Dimethylamino-propyl)-2,7-bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-fluoren-9-yl]-propyl}-dimethyl-amine” involves its interaction with specific molecular targets. The fluorenyl core can intercalate with DNA, while the dimethylamino-propyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Fluorene Derivatives: Compounds with a fluorenyl core, used in organic electronics and materials science.
Uniqueness
The uniqueness of “{3-[9-(3-Dimethylamino-propyl)-2,7-bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-fluoren-9-yl]-propyl}-dimethyl-amine” lies in its combination of functional groups, which impart specific electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C35H54B2N2O4 |
---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
3-[9-[3-(dimethylamino)propyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C35H54B2N2O4/c1-31(2)32(3,4)41-36(40-31)25-15-17-27-28-18-16-26(37-42-33(5,6)34(7,8)43-37)24-30(28)35(29(27)23-25,19-13-21-38(9)10)20-14-22-39(11)12/h15-18,23-24H,13-14,19-22H2,1-12H3 |
InChI Key |
CRFYMTGTBONNTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCN(C)C)CCCN(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
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